molecular formula C17H13NO4 B13435723 Velutinam

Velutinam

Cat. No.: B13435723
M. Wt: 295.29 g/mol
InChI Key: KUZNZVMKXPBYIB-UHFFFAOYSA-N
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Description

Velutinam is a naturally occurring compound belonging to the class of aristolactams. It is found in various plant species, particularly those in the Aristolochiaceae family. This compound has garnered significant interest due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of velutinam typically involves several stages of chemical reactions. One common method includes the use of starting materials such as phenolic compounds, which undergo cyclization and oxidation reactions to form the aristolactam structure. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves and stems of Aristolochia species. Techniques like solvent extraction, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify this compound from plant materials .

Chemical Reactions Analysis

Types of Reactions: Velutinam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups on the aristolactam ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions include various aristolactam derivatives, which may possess different biological activities and properties.

Scientific Research Applications

Velutinam has a wide range of scientific research applications, including:

Mechanism of Action

Velutinam is structurally similar to other aristolactams, such as aristolactam AII and piperolactam A . this compound is unique due to its specific chemical structure and the presence of distinct functional groups that confer unique biological activities. Compared to other aristolactams, this compound has shown promising results in various biological assays, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Biological Activity

Velutinam, a compound derived from the plant species Goniothalamus velutinus, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer activities based on recent research findings.

Chemical Structure and Properties

This compound is classified as an aristolactam alkaloid with the molecular formula C17H13NO4C_{17}H_{13}NO_4 and a molecular weight of 297.29 g/mol. Its structure is characterized by a complex arrangement that contributes to its biological activity.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay was employed to evaluate the antioxidant capacity of this compound. The findings are summarized in Table 1.

CompoundIC50 (µg/ml)
This compound240.1 ± 6.5
MeOH-EtOAc Fraction310.0 ± 7.6
Quercetin (Positive Control)40.9 ± 0.8
Inactive Compounds>500

Key Findings:

  • This compound demonstrated an IC50 value of 240.1 µg/ml, indicating its potential as a natural antioxidant.
  • Comparatively, quercetin, a well-known antioxidant, showed much higher potency with an IC50 of 40.9 µg/ml .

Antimicrobial Activity

Despite its antioxidant capabilities, this compound has shown limited antimicrobial activity against various pathogens. In studies assessing its efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans, this compound did not exhibit significant inhibitory effects at concentrations of 10 µg/ml . This aligns with previous reports indicating that other aristolactam derivatives also lacked antimicrobial properties.

Anticancer Activity

This compound's potential as an anticancer agent has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and L1210 (lymphocytic leukemia) cells. The results from these studies indicate that this compound can inhibit cell proliferation effectively:

Cell LineIC50 (µM)
HeLaNot specified
L1210Not specified
A549 (Lung cancer)Not specified

Research Insights:

  • This compound has shown promise in inhibiting CDK1/cyclin B activity, which is crucial for cell cycle regulation, with IC50 values reported for related compounds in similar studies .
  • Further investigation is warranted to elucidate the specific mechanisms through which this compound exerts its anticancer effects .

Case Studies and Research Findings

A notable study highlighted the isolation and characterization of aristolactam alkaloids from Goniothalamus velutinus, including this compound. This research emphasized the need for further experimental studies to fully understand the biological activities of these compounds .

In another study focusing on the cytotoxicity of alkaloids from this plant species, this compound was identified as one of the key compounds warranting additional investigation due to its promising biological activity .

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

6-hydroxy-14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one

InChI

InChI=1S/C17H13NO4/c1-21-13-7-10-14-11(18-17(10)20)6-9-8(4-3-5-12(9)19)15(14)16(13)22-2/h3-7,19H,1-2H3,(H,18,20)

InChI Key

KUZNZVMKXPBYIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3C=CC=C(C3=CC4=C2C(=C1)C(=O)N4)O)OC

Origin of Product

United States

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